molecular formula C22H30O8 B1151499 [(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate CAS No. 304642-94-2

[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate

Cat. No.: B1151499
CAS No.: 304642-94-2
M. Wt: 422.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate is a natural product found in Isodon xerophilus with data available.

Mechanism of Action

Xerophilusin G, also known as [(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate, is a diterpenoid that can be isolated from Isodon enanderianus . This compound has been the subject of various studies due to its potential biological activities.

Target of Action

It’s known that many diterpenoids have a wide range of biological targets and can interact with various proteins and enzymes in the body .

Mode of Action

Like other diterpenoids, it is likely to interact with its targets in a complex manner, potentially altering their function or activity

Biochemical Pathways

Xerophilusin G, as a diterpenoid, is part of a large family of natural compounds that are known to affect various biochemical pathways . These compounds have been found to possess interesting bioactivities, ranging from antitumor, antifungal, and antibacterial to anti-inflammatory activities . .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic potential .

Result of Action

Many diterpenoids are known to have significant biological effects, including anti-inflammatory, antibacterial, antifungal, and antitumor activities

Action Environment

The action of Xerophilusin G, like other diterpenoids, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cell or tissue where the compound is active

Properties

IUPAC Name

[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O8/c1-10-12-4-5-13-20-9-30-22(28,21(13,16(10)25)17(12)26)18(27)15(20)19(3,7-6-14(20)24)8-29-11(2)23/h12-15,17-18,24,26-28H,1,4-9H2,2-3H3/t12-,13-,14+,15+,17+,18-,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIZMFKMNALSKU-BWCLEITDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1(CC[C@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)C5=O)(OC3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate
Reactant of Route 3
Reactant of Route 3
[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate
Reactant of Route 4
Reactant of Route 4
[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate
Reactant of Route 5
Reactant of Route 5
[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate
Reactant of Route 6
Reactant of Route 6
[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate

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